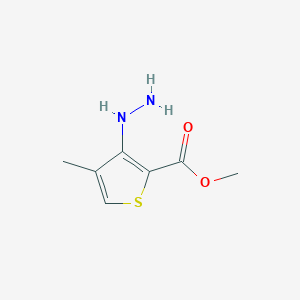![molecular formula C20H13N3Na2O6S2 B017388 6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt CAS No. 107471-52-3](/img/structure/B17388.png)
6-[(4-Amino-6-sulfo-1-naphthalenyl)azo]-1-naphthalenesulfonic acid disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is a synthetic organic compound known for its vibrant color and utility in various scientific applications. This compound is characterized by its complex structure, which includes two naphthalene rings connected by a diazenyl group and substituted with amino and sulfonate groups. It is often used in research due to its unique chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine, such as 5-amino-2-naphthalenesulfonic acid, using sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with another aromatic compound, such as 8-amino-2-naphthalenesulfonic acid, under alkaline conditions to form the azo compound.
Neutralization and Isolation: The resulting product is neutralized with sodium hydroxide and isolated by filtration and drying.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of corresponding amines.
Substitution: The amino and sulfonate groups can participate in substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is widely used in scientific research due to its unique properties:
Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules and systems. The diazenyl group allows for the formation of stable complexes with proteins and nucleic acids, making it useful in various biochemical assays. The sulfonate groups enhance its solubility in aqueous solutions, facilitating its use in biological applications.
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate
- Disodium 6-amino-4-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Uniqueness
Disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate is unique due to its specific substitution pattern and the presence of two naphthalene rings, which confer distinct chemical and physical properties. Its ability to form stable complexes and its high solubility make it particularly valuable in research and industrial applications.
Properties
CAS No. |
107471-52-3 |
|---|---|
Molecular Formula |
C20H13N3Na2O6S2 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
disodium;8-amino-5-[(5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H15N3O6S2.2Na/c21-18-8-9-19(16-7-5-14(11-17(16)18)30(24,25)26)23-22-13-4-6-15-12(10-13)2-1-3-20(15)31(27,28)29;;/h1-11H,21H2,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
SWCGEBCDFBHIBT-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N)S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3]Dioxolo[4,5-d]isoxazol-5-one, 3-acetyl-3a,6a-dihydro-(9CI)](/img/structure/B17308.png)



![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B17320.png)





![3-Methyl-2-hydroxy-3H-imidazo[4,5-F]quinoline](/img/structure/B17338.png)


![Ethyl [2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B17349.png)
